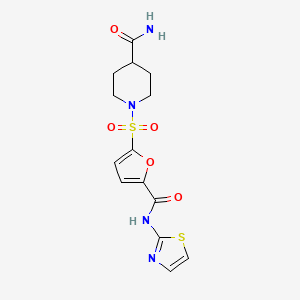![molecular formula C18H12ClFN4O B2813935 1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1808676-14-3](/img/structure/B2813935.png)
1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has been of great interest in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as "CPC" and is synthesized through a multi-step process involving various chemical reactions. CPC has shown promising results in various scientific studies, and its mechanism of action and biochemical effects have been extensively studied.
Aplicaciones Científicas De Investigación
CPC has been shown to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. CPC has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of CPC is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CPC has also been shown to inhibit the activity of certain kinases and transcription factors involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CPC has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. CPC has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of various cancer cell lines. Additionally, CPC has been shown to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPC in lab experiments is its unique chemical structure and potential applications in various scientific fields. However, there are also some limitations to using CPC in lab experiments, including its relatively low yield and purity, as well as its potential toxicity and side effects.
Direcciones Futuras
There are many potential future directions for research on CPC, including further studies on its mechanism of action and potential therapeutic applications. Additionally, future research could focus on improving the synthesis method of CPC to increase its yield and purity. Further studies could also investigate the potential side effects and toxicity of CPC, as well as its interactions with other drugs and compounds. Finally, future research could explore the potential use of CPC in combination with other therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of CPC involves several steps, including the reaction of 3-chlorobenzonitrile with 2-fluorobenzyl bromide to form 1-(3-chlorophenyl)-2-fluorobenzyl cyanide. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxamide to form CPC. The yield of this reaction is typically around 50-60%, and the purity of the final product can be increased through various purification techniques such as column chromatography.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-[cyano-(2-fluorophenyl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O/c19-12-4-3-5-13(10-12)24-9-8-16(23-24)18(25)22-17(11-21)14-6-1-2-7-15(14)20/h1-10,17H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSJSFPEFLVJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=NN(C=C2)C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


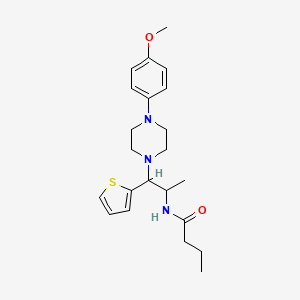
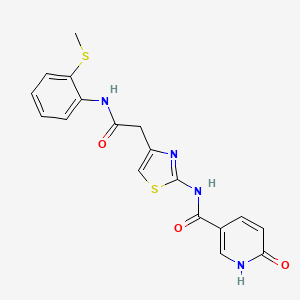

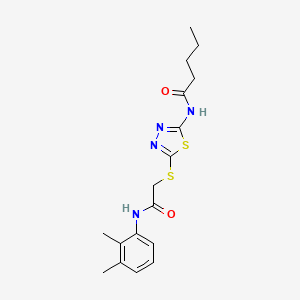
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2813862.png)
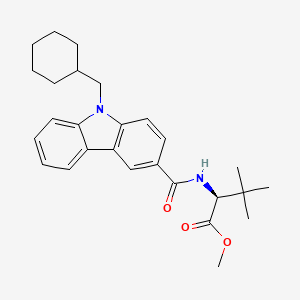
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2813864.png)
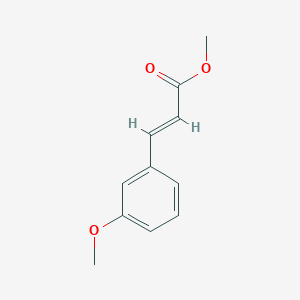
![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2813866.png)
![(2-Methylsulfonylpyrimidin-4-yl)-(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2813870.png)
![4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813871.png)
![1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride](/img/structure/B2813873.png)
